molecular formula C17H19BrN2O2S2 B2882290 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 953983-79-4

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2882290
CAS No.: 953983-79-4
M. Wt: 427.38
InChI Key: RIIKIMUVBSFNLQ-UHFFFAOYSA-N
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Description

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound featuring a thiazole ring, a bromobenzyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction where the thiazole derivative reacts with 4-bromobenzyl chloride.

    Attachment of the Tetrahydrofuran Moiety: The final step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethylamine under appropriate conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the bromobenzyl group.

    Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the dehalogenated benzyl derivative.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and bromobenzyl group could play crucial roles in binding to the target, while the tetrahydrofuran moiety might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
  • 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2S2/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h3-6,11,15H,1-2,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIKIMUVBSFNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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